6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMNGGDTVUTTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of morpholine with sulfonyl chloride under controlled conditions. One common method includes the use of sulfuryl chloride in acetonitrile, where morpholine is added slowly and the mixture is heated to reflux for 24 hours . Another method involves the use of hydrogen chloride, sodium hypochlorite, sulfur dioxide, and chlorine in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antagonism of Orexin Receptors
One of the primary applications of 6-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline is as an orexin receptor antagonist . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has shown promise in treating disorders related to orexin dysfunction, such as sleep disorders and obesity.
- Mechanism : By inhibiting orexin receptors, this compound can potentially reduce excessive arousal and promote sleep. Research indicates that derivatives of tetrahydroquinoline can effectively block orexin receptors, leading to therapeutic effects in conditions such as narcolepsy and insomnia .
Treatment of Autoimmune Diseases
Recent studies have identified this compound derivatives as potential treatments for autoimmune diseases mediated by Th17 cells.
- Case Study : A derivative known as (R)-D4 demonstrated significant oral bioavailability and efficacy in mouse models of psoriasis and rheumatoid arthritis. It exhibited a favorable pharmacokinetic profile compared to existing treatments, suggesting its utility in managing autoimmune conditions .
Bromodomain Inhibition
Another application involves its use as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing critical roles in gene regulation.
- Research Findings : Compounds derived from this compound have been shown to inhibit bromodomain-containing proteins, which are implicated in various cancers. This inhibition can lead to altered gene expression profiles conducive to cancer treatment .
Synthesis and Chemical Transformations
The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. For instance:
- Catalytic Methods : The use of heteropolyacids as catalysts has been reported to yield high quantities of sulfonyl derivatives through efficient reaction pathways .
- Chemical Transformations : These transformations can modify the compound’s structure to improve its efficacy or reduce side effects .
Comparative Data Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Orexin Receptor Antagonism | Inhibition of orexin receptors | Potential treatment for sleep disorders |
| Autoimmune Disease Treatment | Modulation of Th17 cell activity | Effective in mouse models for psoriasis |
| Bromodomain Inhibition | Disruption of protein interactions | Implicated in cancer treatment |
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
Sulfonyl-Substituted Derivatives
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- Structure : Piperidine sulfonyl group at position 6.
- Molecular Formula : C₁₄H₁₈N₂O₂S | MW : 278.37 g/mol.
- Key Differences :
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Structure: Methyl sulfonyl group on a tetrahydroisoquinoline scaffold.
- Molecular Formula: C₁₀H₁₃NO₂S | MW: 211.28 g/mol.
- Smaller methyl sulfonyl group reduces steric hindrance but decreases hydrogen-bonding capacity compared to morpholine .
Functionalized Tetrahydroquinolines
5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Structure : Difluoromethoxy group at position 5.
- Molecular Formula: C₁₀H₁₁F₂NO | MW: 207.20 g/mol.
- Key Differences :
7-Hydroxy-1,2,3,4-tetrahydroquinoline
- Structure : Hydroxyl group at position 7.
- Molecular Formula: C₉H₁₁NO | MW: 149.19 g/mol.
- Key Differences :
Reactivity Trends:
- The morpholine sulfonyl group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy or hydroxy analogs .
- Oxidation of tetrahydroquinoline to quinoline is slower in sulfonyl-substituted derivatives due to reduced electron density at the ring .
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Substituent (Position) | Key Properties |
|---|---|---|---|---|
| 6-(Morpholine-4-sulfonyl)-THQ | C₁₃H₁₆N₂O₃S | 292.35 | Morpholine sulfonyl (6) | High polarity, potential enzyme inhibition |
| 6-(Piperidine-1-sulfonyl)-THQ | C₁₄H₁₈N₂O₂S | 278.37 | Piperidine sulfonyl (6) | Lipophilic, CNS-targeted |
| 6-(Methylsulfonyl)-tetrahydroisoquinoline | C₁₀H₁₃NO₂S | 211.28 | Methyl sulfonyl (6) | Compact, reduced steric hindrance |
| 5-(Difluoromethoxy)-THQ | C₁₀H₁₁F₂NO | 207.20 | Difluoromethoxy (5) | Metabolic stability, electron-withdrawing |
| 7-Hydroxy-THQ | C₉H₁₁NO | 149.19 | Hydroxyl (7) | Antioxidant, hydrogen-bond donor |
Q & A
Q. What are the critical steps in synthesizing 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and cyclization reactions. For example, introducing the morpholine sulfonyl group requires controlled anhydrous conditions to avoid hydrolysis. A two-step protocol may include:
- Step 1 : Sulfonylation of the tetrahydroquinoline precursor using morpholine-4-sulfonyl chloride under inert atmosphere (argon/nitrogen) at 0–5°C to minimize side reactions.
- Step 2 : Cyclization via acid catalysis (e.g., polyphosphoric acid) at elevated temperatures (80–100°C) to form the tetrahydroquinoline core. Optimization should focus on solvent selection (e.g., dichloromethane for sulfonylation, toluene for cyclization) and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion) .
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity of sulfonylation and absence of positional isomers (e.g., distinguishing C6 substitution from C7/C8).
- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and purity (>95% by area normalization).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, particularly if the compound exhibits polymorphism .
Q. How can researchers assess the hydrolytic stability of the morpholine sulfonyl group under physiological conditions?
Conduct accelerated stability studies in buffered solutions (pH 2.0, 4.5, 7.4) at 37°C. Monitor degradation via:
- UV-Vis Spectroscopy : Track absorbance changes at λmax for the sulfonyl moiety (e.g., 210–230 nm).
- LC-MS/MS : Identify hydrolysis products (e.g., free morpholine or sulfonic acid derivatives). Stability data should inform storage conditions (e.g., desiccated at -20°C for long-term preservation) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in bioactivity (e.g., conflicting IC50 values in kinase assays) may arise from:
- Impurity Profiles : Trace solvents or byproducts (e.g., unreacted sulfonyl chloride) can interfere. Use preparative HPLC to isolate high-purity batches (>99%).
- Assay Variability : Validate results across orthogonal platforms (e.g., fluorescence polarization vs. radiometric assays).
- Structural Analog Synthesis : Compare activity with derivatives lacking the sulfonyl group to isolate pharmacophore contributions .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize docking poses where the sulfonyl group forms hydrogen bonds with catalytic lysine residues.
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility.
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with activity trends from published analogs .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination : Test palladium-catalyzed coupling with aryl halides (e.g., 4-bromoanisole) to functionalize the tetrahydroquinoline core. Optimize ligands (XPhos vs. SPhos) and bases (Cs2CO3 vs. K3PO4).
- Photoredox Catalysis : Explore C–H functionalization under blue-light irradiation with Ru(bpy)3<sup>2+</sup> as a catalyst. Monitor regioselectivity at C3 vs. C8 positions via <sup>19</sup>F NMR if fluorinated reagents are used .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates for exothermic steps) to mitigate batch-to-batch variability .
- Data Validation : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
- Ethical Compliance : Adhere to institutional guidelines for compound handling, particularly if mutagenicity is predicted (refer to GHS hazard classifications in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
